molecular formula C15H13FN2 B15098652 2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine

2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine

Katalognummer: B15098652
Molekulargewicht: 240.27 g/mol
InChI-Schlüssel: PBRUFTAFSJAHDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features both fluorinated aromatic and imidazo[1,2-a]pyridine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The resulting intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Agrochemicals: Its fluorinated aromatic ring can enhance the biological activity of agrochemical products, making it useful in the development of new pesticides or herbicides.

Wirkmechanismus

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target protein.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-4-methylimidazo[1,2-a]pyridine
  • 3-Fluoro-4-methylphenylimidazo[1,2-a]pyridine
  • 6-Methylimidazo[1,2-a]pyridine

Uniqueness

2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine is unique due to the presence of both a fluorinated aromatic ring and an imidazo[1,2-a]pyridine moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C15H13FN2

Molekulargewicht

240.27 g/mol

IUPAC-Name

2-(3-fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H13FN2/c1-10-3-6-15-17-14(9-18(15)8-10)12-5-4-11(2)13(16)7-12/h3-9H,1-2H3

InChI-Schlüssel

PBRUFTAFSJAHDU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.